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Capsaicin-5,7-dienoic Acid -

Capsaicin-5,7-dienoic Acid

Catalog Number: EVT-13988292
CAS Number:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capsaicin-5,7-dienoic acid is a derivative of capsaicin, which is the active component found in chili peppers belonging to the genus Capsicum. This compound exhibits significant biological activity and is recognized for its potential health benefits, including anti-inflammatory and analgesic properties. Capsaicin itself, known chemically as 8-methyl-N-vanillyl-6-nonenamide, is a potent irritant that produces a burning sensation upon contact with tissues. Capsaicin-5,7-dienoic acid is structurally similar but features additional double bonds in its alkyl chain, which may influence its biological effects and stability.

Source

Capsaicin-5,7-dienoic acid is primarily sourced from chili peppers. The biosynthesis of capsaicinoids occurs in the glands of the pepper fruit, where various precursors from the phenylpropanoid and branched-chain fatty acid pathways converge to form capsaicin and its derivatives. The specific biosynthetic pathway involves enzymes like capsaicin synthase, which catalyzes the condensation of vanillylamine with acyl-CoA moieties derived from fatty acids .

Classification

Capsaicin-5,7-dienoic acid belongs to a class of compounds known as capsaicinoids. These are alkaloid compounds characterized by their pungent flavor and are responsible for the heat associated with chili peppers. Capsaicin-5,7-dienoic acid can be classified under secondary metabolites produced by plants for defensive purposes against herbivores and pathogens.

Synthesis Analysis

Methods

The synthesis of capsaicin-5,7-dienoic acid can be achieved through various chemical methods. One common approach involves the alkylation of vanillylamine with suitable fatty acid derivatives. For instance, synthetic routes may utilize 3-methylbutyne or halovaleric acids in anhydrous solvents like tetrahydrofuran under controlled temperature conditions to facilitate the formation of the desired product .

Technical Details

  1. Alkylation Reaction: The reaction typically begins with mixing vanillylamine derivatives with a base in a solvent like dimethylformamide, followed by the addition of fatty acids or their derivatives.
  2. Extraction and Purification: After the reaction completion, the mixture is extracted using ethyl acetate or similar solvents. The crude product undergoes purification through washing steps with hydrochloric acid and sodium bicarbonate to remove impurities before drying and crystallization.
  3. Characterization: The synthesized compound can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

Capsaicin-5,7-dienoic acid has a molecular formula of C18H25NO3. Its structure features an amide functional group attached to a long carbon chain that includes multiple double bonds (specifically at positions 5 and 7), distinguishing it from standard capsaicin.

Data

  • Molecular Weight: Approximately 305.41 g/mol
  • Chemical Structure: The compound can be represented as follows:
C18H25NO3\text{C}_{18}\text{H}_{25}\text{N}\text{O}_3

This structure indicates that it retains the vanillyl moiety characteristic of capsaicinoids while incorporating additional unsaturation in its alkyl chain.

Chemical Reactions Analysis

Reactions

Capsaicin-5,7-dienoic acid participates in various chemical reactions typical of unsaturated fatty acids and amides. These include:

  1. Hydrogenation: Under catalytic conditions, it can undergo hydrogenation to saturate double bonds.
  2. Esterification: It can react with alcohols to form esters.
  3. Oxidation: The presence of double bonds makes it susceptible to oxidative reactions, potentially leading to degradation products.

Technical Details

The reactivity of capsaicin-5,7-dienoic acid is influenced by its unsaturated nature, which allows for electrophilic additions and other transformations commonly observed in organic chemistry involving alkenes.

Mechanism of Action

Process

Capsaicin-5,7-dienoic acid exerts its biological effects primarily through interaction with the transient receptor potential vanilloid 1 channel (TRPV1) found on sensory neurons. This interaction leads to:

  1. Calcium Influx: Activation of TRPV1 allows calcium ions to enter cells, resulting in depolarization.
  2. Pain Sensation: This process triggers pain signals that are interpreted by the brain as burning sensations.
  3. Desensitization: Prolonged exposure can lead to desensitization of these receptors, providing analgesic effects over time.

Data

Studies have shown that capsaicin derivatives like capsaicin-5,7-dienoic acid may exhibit varying degrees of potency in activating TRPV1 compared to standard capsaicin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 60°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water due to its hydrophobic nature.
  • Stability: Sensitive to light and heat; storage conditions should minimize exposure to these factors.

Relevant Data or Analyses

The thermal stability and reactivity profile suggest that while capsaicin-5,7-dienoic acid has potential applications in food science and pharmacology, careful handling is required to maintain its integrity .

Applications

Scientific Uses

Capsaicin-5,7-dienoic acid has garnered interest for various applications:

  1. Pharmacology: Investigated for pain relief formulations due to its ability to desensitize pain receptors.
  2. Nutraceuticals: Explored for potential health benefits including anti-inflammatory effects and metabolic enhancement.
  3. Food Industry: Used as a flavoring agent due to its pungency while also contributing antimicrobial properties.

Research continues into optimizing its extraction from natural sources and enhancing its efficacy through synthetic modifications .

Properties

Product Name

Capsaicin-5,7-dienoic Acid

IUPAC Name

(5E)-8-methylnona-5,7-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+

InChI Key

NOHAQBDIONGKRO-HWKANZROSA-N

Canonical SMILES

CC(=CC=CCCCC(=O)O)C

Isomeric SMILES

CC(=C/C=C/CCCC(=O)O)C

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